1,1,2-Trimethylcyclohexane
Overview
Description
1,1,2-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by three methyl groups at positions 1, 1, and 2. This compound is a colorless liquid at room temperature and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trimethylcyclohexane can be synthesized through various methods, including:
Alkylation of Cyclohexane: This involves the reaction of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Hydrogenation of Trimethylbenzene: Another method involves the hydrogenation of 1,2,4-trimethylbenzene using a catalyst like palladium on carbon under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of trimethylbenzene derivatives. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1,2-Trimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,1,2-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
- 1,1,3-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
- 1,2,4-Trimethylcyclohexane
Comparison: 1,1,2-Trimethylcyclohexane is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects .
Properties
IUPAC Name |
1,1,2-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBONNVPKOBPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871181 | |
Record name | 1,1,2-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871181 | |
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Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 1,1,2-Trimethylcyclohexane | |
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CAS No. |
7094-26-0, 30498-63-6 | |
Record name | 1,1,2-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7094-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,2-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030498636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Trimethylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73964 | |
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Record name | 1,1,2-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-trimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.637 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Conformational analysis. 44. 1,1,2-Trimethylcyclohexane"?
A1: The research paper focuses on understanding the different stable conformations of this compound and their relative energies. [] This is achieved through computational methods, likely involving molecular mechanics calculations or potentially higher-level quantum chemical calculations, although the abstract doesn't specify the exact methodology. Understanding the preferred shapes and energies of this molecule provides valuable insights into its physical and chemical properties.
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